molecular formula C17H27BClNO2 B6343787 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride CAS No. 2724208-31-3

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride

Cat. No.: B6343787
CAS No.: 2724208-31-3
M. Wt: 323.7 g/mol
InChI Key: LPSUXOBYELDMDE-UHFFFAOYSA-N
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Description

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Biochemical Analysis

Biochemical Properties

The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride typically involves the following steps:

    Borylation Reaction: The introduction of the boron-containing group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester.

    Piperidine Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the borylated phenyl compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing group can be oxidized to form boronic acids or other boron-oxygen compounds.

    Reduction: The phenyl ring or the piperidine ring can be reduced under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boron group can yield boronic acids, while reduction of the phenyl ring can produce cyclohexyl derivatives.

Scientific Research Applications

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynylbenzene

Uniqueness

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride is unique due to its combination of a piperidine ring and a boron-containing group. This structure provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-6-5-7-13-19;/h8-11H,5-7,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSUXOBYELDMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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